![molecular formula C7H6F3N3 B14287676 3-Phenyl-1-(trifluoromethyl)triaz-1-ene CAS No. 114310-96-2](/img/no-structure.png)
3-Phenyl-1-(trifluoromethyl)triaz-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-1-(trifluoromethyl)triaz-1-ene is an organic compound belonging to the triazene family. Triazenes are characterized by the presence of a diazoamino group (–N=N–N–) and have been studied for their interesting structural, biological, pharmacological, and reactivity features . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-(trifluoromethyl)triaz-1-ene typically involves the reaction of aniline derivatives with trifluoromethyl diazomethane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is purified using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-1-(trifluoromethyl)triaz-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazene group to amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Produces triazene oxides.
Reduction: Yields amines.
Substitution: Results in halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-1-(trifluoromethyl)triaz-1-ene has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including anti-tumor properties.
Medicine: Investigated for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of 3-Phenyl-1-(trifluoromethyl)triaz-1-ene involves its interaction with molecular targets through the diazoamino group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The trifluoromethyl group enhances the compound’s stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Phenyl-3-(trifluoromethyl)triaz-1-ene
- 3-(4-Carbamoylphenyl)-1-methyltriazene 1-oxide
- 1-(4-Methylphenyl)-3-(2-(trifluoromethyl)phenyl)triaz-1-ene 1-oxide
Uniqueness
3-Phenyl-1-(trifluoromethyl)triaz-1-ene is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
114310-96-2 | |
Molekularformel |
C7H6F3N3 |
Molekulargewicht |
189.14 g/mol |
IUPAC-Name |
N-(trifluoromethyldiazenyl)aniline |
InChI |
InChI=1S/C7H6F3N3/c8-7(9,10)12-13-11-6-4-2-1-3-5-6/h1-5H,(H,11,12) |
InChI-Schlüssel |
CQPBANBUQAKQDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NN=NC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.